(5-Amino-2-methylpyridin-3-yl)methanol
Description
(5-Amino-2-methylpyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl group (-CH2OH) at position 3, an amino group (-NH2) at position 5, and a methyl group (-CH3) at position 2.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(5-amino-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4,8H2,1H3 |
InChI Key |
OHBKKRFIKLYBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-methylpyridin-3-yl)methanol typically involves the functionalization of a pyridine ring. One common method is the alkylation of pyridine derivatives. For example, the reaction of 2-methylpyridine with formaldehyde and hydrogen cyanide can yield the desired compound through a series of steps involving nitrile formation, reduction, and hydrolysis .
Industrial Production Methods
Industrial production methods for (5-Amino-2-methylpyridin-3-yl)methanol often involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce high yields of methylated pyridines .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(5-Amino-2-methylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Amino-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type and position significantly influence solubility, stability, and reactivity. Key analogs and their properties are summarized below:
| Compound Name | Substituents (Position) | Key Properties (Inferred) | Applications/Reactivity |
|---|---|---|---|
| (5-Amino-2-methylpyridin-3-yl)methanol | 5-NH2, 2-CH3, 3-CH2OH | High polarity, water solubility | Pharmaceutical intermediates |
| (5-Chloro-2-methoxypyridin-3-yl)methanol [7] | 5-Cl, 2-OCH3, 3-CH2OH | Moderate polarity, lipophilic | Synthetic building blocks |
| (5-Bromo-2-chloropyridin-3-yl)methanol [7] | 5-Br, 2-Cl, 3-CH2OH | Low solubility, halogenated core | Halogenation reactions |
| (2-Chloro-5-methylpyridin-3-yl)methanol [9] | 2-Cl, 5-CH3, 3-CH2OH | Moderate solubility, steric hindrance | Agrochemical precursors |
| 2-(Methylamino)pyridine-3-methanol [10] | 2-NHCH3, 3-CH2OH | Enhanced hydrogen bonding capacity | Drug discovery intermediates |
Key Observations:
- Amino vs. Halogen Groups: The amino group in (5-Amino-2-methylpyridin-3-yl)methanol increases polarity and solubility compared to halogenated analogs (e.g., chloro, bromo), which are more lipophilic and suited for hydrophobic environments [9].
- Methoxy vs.
Pharmacological Potential
While direct data on (5-Amino-2-methylpyridin-3-yl)methanol are lacking, amino-substituted pyridines are frequently explored in medicinal chemistry. For example, studies on related compounds highlight antimicrobial and enzyme-modulating activities [5]. The amino group’s ability to form hydrogen bonds may enhance binding affinity compared to halogenated analogs.
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